molecular formula C20H32N6O4 B14995474 ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate

ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate

Cat. No.: B14995474
M. Wt: 420.5 g/mol
InChI Key: QWOHQTZMCSZWPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate is a synthetic purine derivative featuring a modified xanthine core (1,3-dimethyl-2,6-dioxopurine) with a pentyl chain at the 7-position and a piperazine-carboxylate moiety linked via a methyl group at the 8-position. The purine scaffold is a hallmark of bioactive molecules, often interacting with enzymes or receptors involved in nucleotide metabolism, inflammation, or neurotransmission . This structural duality positions the compound as a candidate for therapeutic applications requiring balanced pharmacokinetic properties.

Properties

Molecular Formula

C20H32N6O4

Molecular Weight

420.5 g/mol

IUPAC Name

ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentylpurin-8-yl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C20H32N6O4/c1-5-7-8-9-26-15(14-24-10-12-25(13-11-24)20(29)30-6-2)21-17-16(26)18(27)23(4)19(28)22(17)3/h5-14H2,1-4H3

InChI Key

QWOHQTZMCSZWPY-UHFFFAOYSA-N

Canonical SMILES

CCCCCN1C(=NC2=C1C(=O)N(C(=O)N2C)C)CN3CCN(CC3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate typically involves multiple steps. One common synthetic route starts with the preparation of the purine derivative, which is then reacted with piperazine and ethyl chloroformate under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification steps, including crystallization and chromatography, are employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications .

Scientific Research Applications

Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and viral infections.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name 7-Position Substituent Piperazine Modification Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Pentyl Ethyl carboxylate C₂₀H₃₁N₇O₄ 433.51 Balanced lipophilicity/hydrophilicity; potential CNS activity
Ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate 3-Phenylpropyl Ethyl carboxylate C₂₅H₃₃N₇O₄ 507.59 Increased aromaticity (phenyl group); higher molecular weight
Ethyl 4-[(3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]-1-piperazinecarboxylate H (unsubstituted) Ethyl carboxylate C₁₄H₂₀N₆O₄ 336.35 Simplified structure; lower steric hindrance; reduced lipophilicity

Key Observations :

  • 7-Position Substituent: The pentyl chain in the target compound provides moderate lipophilicity compared to the aromatic 3-phenylpropyl group in , which may enhance binding to hydrophobic pockets in enzymes (e.g., phosphodiesterases or adenosine receptors). The unsubstituted analogue lacks this feature, likely reducing membrane permeability.
  • Piperazine Modifications : All three compounds share the ethyl carboxylate group on piperazine, which may improve solubility. However, steric effects from bulkier substituents (e.g., phenylpropyl in ) could hinder target engagement.
  • Molecular Weight : The target compound (433.51 g/mol) falls within the acceptable range for drug-like molecules, whereas (507.59 g/mol) approaches the upper limit for oral bioavailability.

Piperazine Derivatives with Varied Pharmacophores

The HBK series (HBK14–HBK19) includes piperazine derivatives functionalized with phenoxyalkyl chains and methoxyphenyl groups. While structurally distinct from the target compound (lacking the purine core), these analogues highlight the versatility of piperazine in drug design:

  • Substituent Effects: Chloro (HBK15) and trimethylphenoxy (HBK18, HBK19) groups in the HBK series introduce electron-withdrawing or donating effects, altering electronic properties and binding affinity. For example, chloro groups may enhance receptor binding via halogen bonding, whereas methyl groups increase lipophilicity.
  • Linker Flexibility: The HBK compounds use ethoxyethyl or propyl linkers between piperazine and phenoxy groups, contrasting with the methyl linker in the target compound. Longer linkers may improve conformational flexibility but increase metabolic vulnerability.

Heterocyclic Analogues with Overlapping Moieties

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate shares a heterocyclic core but replaces the purine with an imidazopyridine scaffold. Key differences include:

    Biological Activity

    Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7-pentyl-2,3,6,7-tetrahydro-1H-purin-8-yl)methyl]piperazine-1-carboxylate (referred to as compound 1) is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of compound 1 based on recent research findings, including its mechanisms of action, therapeutic potential, and relevant case studies.

    Chemical Structure and Properties

    Compound 1 is characterized by its unique structure which includes a piperazine moiety and a purine derivative. The presence of the ethyl group and the dimethylated dioxo-purine core contributes to its biological activity. The molecular formula is C₁₈H₂₃N₅O₄, with a CAS number of 851941-03-2 .

    Research has indicated that compound 1 exhibits several mechanisms of action:

    • Inhibition of Protein Kinases : Similar compounds have been shown to inhibit receptor tyrosine kinases (RTKs), which play crucial roles in cell signaling pathways associated with cancer progression. For instance, derivatives of piperazine have been reported to target the platelet-derived growth factor receptor alpha (PDGFRA) and other RTKs .
    • Antiviral Activity : Compounds with similar structures have demonstrated antiviral properties by inhibiting viral replication through interference with nucleic acid synthesis. This mechanism is particularly relevant for purine derivatives .
    • Cytotoxic Effects : Preliminary studies suggest that compound 1 may exhibit cytotoxic effects against various cancer cell lines. The cytotoxicity is hypothesized to stem from its ability to induce apoptosis in malignant cells .

    Biological Activity Data

    The following table summarizes the biological activities associated with compound 1 and related compounds:

    Activity TypeCompound ReferenceObserved EffectMechanism
    Tyrosine Kinase InhibitionCompound 1Inhibition of cancer cell proliferationRTK signaling blockade
    AntiviralRelated PurinesReduced viral replicationNucleic acid synthesis inhibition
    CytotoxicityCompound 1Induction of apoptosis in cancer cellsApoptotic pathway activation

    Case Studies

    Several studies have investigated the biological activity of ethyl derivatives similar to compound 1:

    • Study on Anticancer Properties : A study published in MDPI evaluated various piperazine derivatives for their anticancer properties. It was found that compounds similar to compound 1 showed significant inhibition of tumor growth in vitro and in vivo models .
    • Antiviral Efficacy : Research focusing on purine derivatives highlighted their potential as antiviral agents against herpes simplex virus (HSV) by inhibiting viral DNA polymerase activity . This suggests that compound 1 may also possess similar antiviral properties.

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.